molecular formula C12H30Ge2 B1588020 Hexaethyldigermane CAS No. 993-62-4

Hexaethyldigermane

Cat. No. B1588020
CAS RN: 993-62-4
M. Wt: 319.6 g/mol
InChI Key: IFUCAAMZMJICIP-UHFFFAOYSA-N
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Description

Hexaethyldigermane is an organogermanium compound with the linear formula (C2H5)3GeGe(C2H5)3 . It is a liquid substance with a molecular weight of 319.65 .


Molecular Structure Analysis

The molecular structure of Hexaethyldigermane consists of two germanium atoms bonded together, each surrounded by three ethyl groups . The structure can be represented by the SMILES string CCGe(CC)Ge(CC)CC .


Physical And Chemical Properties Analysis

Hexaethyldigermane is a liquid at room temperature with a density of 1.142 g/mL at 25 °C . It has a boiling point of 219 °C . The refractive index n20/D is 1.498 (lit.) .

Scientific Research Applications

Palladium-Catalyzed Reactions

Hexaethyldigermane demonstrates significant reactivity in palladium-catalyzed reactions. In a study by Nakano et al. (1996), the reaction of hexaethyldigermane with allylic halides was investigated, showing that it could efficiently produce allylgermanes. This process predominantly follows an SN2-type mechanism and offers yields ranging from 42% to 95% (Nakano, Yamashita, Enokido, Ono, & Migita, 1996).

Reactivity with Various Compounds

Bochkarev et al. (1974) found that compounds like hexakis(pentafluorophenyl)digermane, which differ from hexaethyldigermane, react with substances like water, methanol, and other acids through cleavage of the germanium-germanium bond. This reactivity is unique and does not occur in non-polar solvents such as hexane (Bochkarev, Razvaev, Vyazankin, & Semenov, 1974).

Molecular Structure Analysis

The molecular structure of compounds like hexa-t-butyldigerman and hexa-t-butylcyclotrigerman, which are related to hexaethyldigermane, has been studied for their unique bond lengths. Weidenbruch et al. (1988) observed that these molecules exhibit the longest Ge-Ge and Ge-C bonds known at the time, contributing to their thermal and solvolytic stability (Weidenbruch, Grimm, Herrndorf, Schäfer, Peters, & Schnering, 1988).

Photochemical Reactions

Kobayashi and Kobayashi (1986) investigated the photochemical reactions of compounds such as aryltriethylgermanes and diethyldiphenylgermane, closely related to hexaethyldigermane. Their study showed these compounds could easily generate germyl radicals under specific conditions, leading to reactions with hydrocarbon radicals (Kobayashi & Kobayashi, 1986).

Catalytic Applications

Hexaethyldigermane has also been utilized in palladium-catalyzed germylation of aryl bromides and aryl triflates. Komami et al. (2018) demonstrated that using hexamethyldigermane in optimized conditionsallowed for the efficient production of various functionally significant aryltrimethylgermanes. This process is applicable even in drug-like molecules, highlighting its versatility in catalytic applications (Komami, Matsuoka, Yoshino, & Matsunaga, 2018).

Reactivity and Bond Cleavage

Bochkarev et al. (1975) observed that hexakis(pentafluorophenyl)digermane, a compound related to hexaethyldigermane, shows high reactivity and easy cleavage of the Ge-Ge bond by various substances, including water and methanol. This reactivity is notably absent in nonpolar solvents, signifying the compound's unique chemical behavior (Bochkarev, Razuvaev, & Vyazankin, 1975).

Semiconductor Properties

Fa and Zeng (2014) explored the electronic properties of polygermanes, using phenylisopropyl hexagermane as a model. Their study revealed that polygermanes are quasi-one-dimensional semiconductors with a direct bandgap, where the bandgap can be modified through tensile or compressive strain and side-chain substitution. This finding opens possibilities for bandgap engineering in germanium compounds (Fa & Zeng, 2014).

Safety And Hazards

Hexaethyldigermane is classified as a combustible liquid (H227) according to the GHS classification . It may cause irritation to the respiratory tract, skin, and eyes, and may be harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection, and keeping away from heat, open flames, and sparks .

properties

InChI

InChI=1S/2C6H15Ge/c2*1-4-7(5-2)6-3/h2*4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUCAAMZMJICIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)CC.CC[Ge](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Ge2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912791
Record name Hexaethyldigermane
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Molecular Weight

319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexaethyldigermane

CAS RN

993-62-4
Record name Digermane, hexaethyl-
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Record name Hexaethyldigermane
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Record name Hexaethyldigermanium(IV)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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